2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol
Brand Name: Vulcanchem
CAS No.: 62324-74-7
VCID: VC15944976
InChI: InChI=1S/C13H14N2O2/c16-5-6-17-11-3-4-12-9(7-11)1-2-10-8-14-15-13(10)12/h3-4,7-8,16H,1-2,5-6H2,(H,14,15)
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol

CAS No.: 62324-74-7

Cat. No.: VC15944976

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol - 62324-74-7

Specification

CAS No. 62324-74-7
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 2-(4,5-dihydro-1H-benzo[g]indazol-7-yloxy)ethanol
Standard InChI InChI=1S/C13H14N2O2/c16-5-6-17-11-3-4-12-9(7-11)1-2-10-8-14-15-13(10)12/h3-4,7-8,16H,1-2,5-6H2,(H,14,15)
Standard InChI Key PJXJATBEKNIYJK-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C3=C1C=C(C=C3)OCCO)NN=C2

Introduction

2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol is a synthetic organic compound that belongs to the class of indazole derivatives. It is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a significant compound in medicinal chemistry and pharmacology. The compound's unique structure features a benzo[g]indazole moiety linked through an ether bond to an ethanol derivative, contributing to its chemical reactivity and biological activity.

Synthesis

The synthesis of 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol typically involves several key steps, starting with the formation of the indazole core followed by the introduction of the ethanol moiety. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Techniques such as chromatography are employed for purification.

Biological Activities and Applications

Indazole derivatives, including 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol, are known for their diverse biological activities. These compounds have potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. They are studied for their anti-inflammatory, antimicrobial, and anticancer properties, which make them promising candidates for drug development .

Mechanism of Action

The mechanism of action for 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol involves its interaction with specific molecular targets within biological systems. Although the exact mechanism is not fully elucidated, its unique structure suggests potential interactions with enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.

Research Findings and Future Directions

Research on indazole derivatives like 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol highlights their potential as therapeutic agents. Future studies should focus on elucidating the detailed mechanisms of action and exploring their efficacy in preclinical models. Additionally, optimizing the synthesis process to improve yield and purity will be crucial for advancing these compounds towards clinical trials .

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